molecular formula C7H12FNO B2782464 2-Cyclopentyl-2-fluoroacetamide CAS No. 1889644-81-8

2-Cyclopentyl-2-fluoroacetamide

Cat. No.: B2782464
CAS No.: 1889644-81-8
M. Wt: 145.177
InChI Key: SMVHGTADJHGZQZ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-fluoroacetamide is a fluorinated acetamide derivative characterized by a cyclopentyl group attached to the alpha carbon of the acetamide backbone and a fluorine atom at the same position.

Properties

IUPAC Name

2-cyclopentyl-2-fluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVHGTADJHGZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-fluoroacetamide typically involves the alkylation of fluoroacetamide with cyclopentyl halides. One common method includes the reaction of fluoroacetamide with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-fluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopentyl-2-fluoroacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-fluoroacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by mimicking natural substrates, thereby disrupting essential metabolic processes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Fluoroacetamide

  • 2-Fluoroacetamide (Compound 1081): Structure: Lacks the cyclopentyl group; fluorine is directly attached to the alpha carbon of acetamide. Properties: Known for high toxicity (e.g., inhibition of aconitase in the Krebs cycle) .

Cyclopentyl-Containing Organophosphorus Compounds

  • Key Difference: The phosphonofluoridate functional group is highly reactive, unlike the acetamide group in 2-cyclopentyl-2-fluoroacetamide. This reactivity may confer neurotoxic properties (e.g., acetylcholinesterase inhibition), whereas the acetamide group likely offers greater metabolic stability.
  • 2-Cyclohexylethyl Ethylphosphonofluoridoate (CAS RN 959093-03-9): Structure: Contains a cyclohexyl group instead of cyclopentyl, paired with an ethylphosphonofluoridate moiety (C10H20FO2P) .

Aromatic vs. Aliphatic Fluorinated Compounds

  • Benzilic Acid (CAS RN 76-93-7): Structure: Diphenyl-substituted hydroxyacetic acid (C14H12O3) . This structural divergence may influence solubility and biological target specificity.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Functional Group Hypothesized Properties References
This compound Not provided Cyclopentyl, Fluorine Acetamide High lipophilicity, moderate stability N/A
2-Fluoroacetamide C2H4FNO Fluorine Acetamide High toxicity, water-soluble
2-Methylcyclopentyl Methylphosphonofluoridoate C7H14FO2P Methylcyclopentyl Phosphonofluoridate Reactive, neurotoxic potential
2-Cyclohexylethyl Ethylphosphonofluoridoate C10H20FO2P Cyclohexylethyl Phosphonofluoridate High steric hindrance
Benzilic Acid C14H12O3 Diphenyl Hydroxyacetic acid Rigid, π-π interactions

Research Implications

  • Toxicity Profile : The cyclopentyl group in this compound may mitigate the acute toxicity seen in 2-fluoroacetamide by reducing cellular uptake or altering metabolic pathways .
  • Synthetic Utility: The acetamide functional group offers stability advantages over phosphonofluoridates, making it suitable for prolonged applications .
  • Environmental Impact : Increased lipophilicity from the cyclopentyl group could enhance environmental persistence, necessitating biodegradation studies.

Biological Activity

2-Cyclopentyl-2-fluoroacetamide is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group and a fluorinated acetamide moiety, which contribute to its lipophilicity and stability. The presence of fluorine can enhance the compound's interaction with biological targets compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can lead to alterations in enzyme activity, influencing various biochemical pathways. The compound's mechanism is not yet fully elucidated, but it is believed to involve:

  • Binding to Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, potentially affecting metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, leading to downstream signaling changes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives similar to this compound. For instance, compounds with halogen substitutions have shown enhanced antibacterial activities against gram-positive bacteria and mycobacterial strains.

Compound TypeActivityReference
4-chlorocinnamanilidesEffective against Staphylococcus aureus
3,4-dichlorocinnamanilidesBroader spectrum; effective against MRSA

These findings suggest that the introduction of fluorine in compounds similar to this compound could enhance their antimicrobial properties.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds on cancer cell lines. The results indicated that while some derivatives exhibited significant antibacterial activity, they also showed varying levels of cytotoxic effects on primary mammalian cells.

Case Studies and Research Findings

  • Antiviral Activity : In a study focused on the antiviral properties of compounds structurally related to this compound, several derivatives were evaluated for their effectiveness against viral infections, including SARS-CoV-2. The findings indicated that certain compounds demonstrated promising antiviral activity comparable to established antiviral drugs .
  • Pharmacokinetic Properties : Research has also highlighted the pharmacokinetic advantages of fluorinated compounds, suggesting that they may exhibit improved bioavailability and metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for developing effective therapeutic agents .

Summary of Findings

The biological activity of this compound is characterized by its potential antimicrobial and antiviral properties, influenced by its chemical structure. Ongoing research continues to explore its mechanisms of action and therapeutic applications, particularly in the context of drug development for infectious diseases.

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